molecular formula C13H8ClFO2 B6369388 4-(3-Chloro-5-fluorophenyl)benzoic acid CAS No. 1261976-95-7

4-(3-Chloro-5-fluorophenyl)benzoic acid

Cat. No.: B6369388
CAS No.: 1261976-95-7
M. Wt: 250.65 g/mol
InChI Key: FHUJCCQIRBXTFI-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)benzoic acid (CAS: Not explicitly listed in evidence; molecular formula: C₁₃H₈ClFO₂, molecular weight: 250.65 g/mol) is a substituted benzoic acid derivative featuring a chloro-fluorophenyl group at the para position of the benzoic acid core. This compound belongs to a class of arylbenzoic acids widely used as intermediates in organic synthesis, pharmaceutical research, and materials science. Its structure combines electron-withdrawing substituents (Cl and F) on the phenyl ring, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUJCCQIRBXTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683311
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-95-7
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce carboxylate salts or alcohol derivatives, respectively .

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The position and type of substituents on the phenyl ring significantly alter the properties of arylbenzoic acids. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituent Positions (Phenyl Ring) Molecular Weight (g/mol) CAS Number Key Notes
4-(3-Chloro-5-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 3-Cl, 5-F 250.65 Not explicitly listed Electron-withdrawing groups enhance acidity and reactivity.
4-(4-Chloro-2-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 4-Cl, 2-F 250.65 Not listed Ortho-F may sterically hinder reactions.
4-(2-Chloro-5-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 2-Cl, 5-F 250.65 Not listed Meta-F and ortho-Cl may alter electronic distribution.
Sodium 2-chloro-5-fluorobenzoate C₇H₃ClFNaO₂ 2-Cl, 5-F (sodium salt) 196.54 Not listed Higher solubility due to ionic form.

Key Observations :

  • Substituent Position Effects : The meta-chloro and para-fluoro configuration in this compound likely increases acidity compared to ortho-substituted analogs due to reduced steric hindrance and enhanced resonance stabilization.
  • Sodium Salt Derivatives : Sodium salts (e.g., Sodium 2-chloro-5-fluorobenzoate) exhibit higher aqueous solubility, making them preferable for pharmaceutical formulations.

Research Findings and Limitations

  • Data Gaps: Limited physico-chemical data (e.g., pKa, solubility) are available in the provided evidence, necessitating experimental validation for precise comparisons.

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